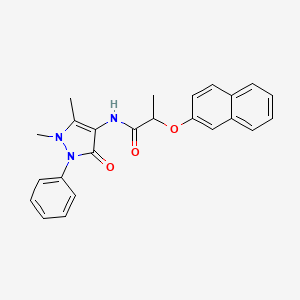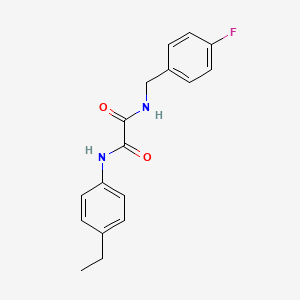![molecular formula C21H15ClN2O2S B4795860 methyl {[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate](/img/structure/B4795860.png)
methyl {[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate
Descripción general
Descripción
Methyl {[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MCTA and belongs to the family of thioacetate compounds. MCTA has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and agrochemistry.
Mecanismo De Acción
The mechanism of action of MCTA is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins. MCTA has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. MCTA has also been shown to inhibit the activity of topoisomerase II, which is an essential enzyme for DNA replication and repair.
Biochemical and Physiological Effects:
MCTA has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. MCTA has also been shown to inhibit the migration and invasion of cancer cells, which are essential for cancer metastasis. MCTA has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics and antifungal agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MCTA has several advantages for lab experiments. It is easy to synthesize, and the yield is typically high. MCTA is also relatively stable and can be stored for extended periods. However, MCTA has some limitations for lab experiments. It is highly toxic and can pose significant health risks if not handled properly. MCTA is also relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of MCTA. One potential direction is the development of new anticancer agents based on the structure of MCTA. The mechanism of action of MCTA could also be further elucidated to identify new targets for drug discovery. Another potential direction is the development of new antibiotics and antifungal agents based on the structure of MCTA. The toxicity of MCTA could also be further studied to identify potential health risks and develop appropriate safety protocols.
Conclusion:
Methyl {[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate is a chemical compound that has gained significant attention in scientific research. It has potential applications in various fields, including medicinal chemistry, drug discovery, and agrochemistry. MCTA has been shown to exhibit significant anticancer activity, inhibit the growth of bacteria and fungi, and act as a potent inhibitor of protein kinase CK2. The mechanism of action of MCTA is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and proteins. MCTA has several advantages for lab experiments, but it is also highly toxic and relatively expensive. There are several future directions for the study of MCTA, including the development of new anticancer agents, antibiotics, and antifungal agents.
Aplicaciones Científicas De Investigación
MCTA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MCTA works by inducing apoptosis, which is a programmed cell death mechanism. It also inhibits the migration and invasion of cancer cells, which are essential for cancer metastasis.
MCTA has also been studied for its potential applications in drug discovery. It has been shown to act as a potent inhibitor of protein kinase CK2, which is a key regulator of various cellular processes. CK2 has been implicated in various diseases, including cancer, Alzheimer's disease, and viral infections. MCTA has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics and antifungal agents.
Propiedades
IUPAC Name |
methyl 2-[4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2S/c1-26-20(25)13-27-21-18(12-23)17(14-7-9-16(22)10-8-14)11-19(24-21)15-5-3-2-4-6-15/h2-11H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQGGUTWNRRKCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,4-dichlorobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole](/img/structure/B4795778.png)
![ethyl 5-(aminocarbonyl)-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4795789.png)
![5-chloro-2-methoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4795798.png)


![3-butyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4795817.png)
![1-[2-(2-allylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4795825.png)
![methyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4795830.png)
![7-(4-cyclohexyl-1-piperazinyl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4795836.png)
![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4795846.png)
![2-(3-chlorophenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4795854.png)
![1-[3-(4-methylphenoxy)propyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B4795856.png)
![N-[2-(4-methoxyphenyl)ethyl]-3,6-dimethyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B4795866.png)
![6-cyclopropyl-N-(4-isopropylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4795871.png)